[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine
Description
Properties
IUPAC Name |
4-(oxan-4-yl)hepta-1,6-dien-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-3-7-12(13,8-4-2)11-5-9-14-10-6-11/h3-4,11H,1-2,5-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEUBOQRMZTHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(C1CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601201675 | |
| Record name | 2H-Pyran-4-methanamine, tetrahydro-α,α-di-2-propen-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601201675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338495-06-9 | |
| Record name | 2H-Pyran-4-methanamine, tetrahydro-α,α-di-2-propen-1-yl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-methanamine, tetrahydro-α,α-di-2-propen-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601201675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of [1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine typically involves:
- Introduction of the tetrahydro-2H-pyran-4-yl group via nucleophilic substitution or reductive amination.
- Allylation of the amine nitrogen or carbon adjacent to the amine.
- Use of organic bases and solvents to facilitate selective amination and allylation.
- Purification via chromatographic techniques such as flash chromatography.
Preparation of the Tetrahydro-2H-pyran-4-yl Amine Intermediate
A key intermediate in the synthesis is the (tetrahydro-2H-pyran-4-yl)methanamine or related amines bearing the tetrahydro-2H-pyran ring. According to patent literature, the preparation involves:
- Reacting 4-chloro-3-nitrobenzenesulfonamide with (tetrahydro-2H-pyran-4-yl)methanamine in the presence of an organic base such as triethylamine.
- The reaction is performed in solvents selected from alcohols, nitriles, esters, hydrocarbons, chloro solvents, ketones, ethers, water, or their mixtures.
- The base facilitates nucleophilic substitution to yield the corresponding amine-substituted sulfonamide intermediate, which can be further elaborated.
Allylation of the Amine
The allyl group introduction is commonly achieved via N-allylation or C-allylation methods. A versatile approach involves:
- Microwave-assisted N-allylation of aminoamides, which can be adapted for the synthesis of allyl-substituted tetrahydro-2H-pyran amines.
- The reaction involves heating the aminoamide with allyl halides or allyl sources under microwave irradiation in the presence of a base, leading to selective allylation.
- This method provides rapid and diversity-oriented synthesis of N-allylated amines with good yields.
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| 2 | Aminoamide + allyl halide, microwave irradiation, base | N-allylation of the amine nitrogen | High yield, rapid reaction |
Reductive Amination and Functional Group Transformations
An alternative route involves reductive amination:
- Starting from aldehydes or ketones bearing the tetrahydro-2H-pyran ring and allyl amines.
- The reaction proceeds in the presence of reducing agents (e.g., sodium triacetoxyborohydride or catalytic hydrogenation) to form the desired secondary amine.
- This method allows the formation of the but-3-en-1-yl backbone with the allyl substituent attached to nitrogen or carbon adjacent to nitrogen.
Representative Experimental Procedure (Adapted from Related Compounds)
An example adapted from the synthesis of (S)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine:
- Dissolve tert-butyl [(S)-1-(tetrahydro-pyran-4-yl)-pyrrolidin-3-yl]-carbamate in trifluoroacetic acid at 25 °C for 1 hour.
- Remove solvent under vacuum.
- Dissolve residue in ether/isopropanol mixture.
- Add isopropanolic hydrochloric acid to precipitate the amine salt.
- Filter and dry to obtain the amine in 90% yield.
While this example is for a pyrrolidinyl amine, similar acid-mediated deprotection and isolation techniques can be applied to tetrahydro-2H-pyran-4-yl amines.
Catalytic and Base-Promoted Domino Reactions for Allylic Amines
Recent advances show that base-promoted domino reactions can synthesize allylic amines with tetrahydro-2H-pyran substituents:
- Using secondary amines, malononitrile, and cyclohexanone under reflux in DMF with potassium hydroxide.
- The reaction proceeds via nucleophilic attack, intramolecular cyclization, and elimination steps to yield substituted pyran derivatives.
- These methods are highly selective and scalable, with yields up to 85%.
Purification and Characterization
- Flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures is standard for purification.
- Monitoring by thin-layer chromatography (TLC) under UV light or with KMnO4 staining.
- Structural confirmation by NMR (1H, 13C), mass spectrometry (MS), and high-resolution mass spectrometry (HRMS).
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Basic Characteristics
- Molecular Formula : C₁₂H₂₁NO
- Molecular Weight : 195.31 g/mol
- Structure : The compound features a tetrahydropyran ring, which contributes to its chemical reactivity and stability.
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Hazard Classification | Irritant |
Medicinal Chemistry
Anticancer Agents : Research indicates that compounds similar to [1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine exhibit potential as anticancer agents. The structural motif may enhance interaction with biological targets involved in cancer proliferation pathways.
Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The presence of the tetrahydropyran moiety may facilitate blood-brain barrier penetration, enhancing therapeutic efficacy.
Organic Synthesis
Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex nitrogen-containing compounds. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Synthesis of Heterocycles : The reactivity of the allyl and amine groups makes it suitable for synthesizing various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.
Materials Science
Polymer Chemistry : Research into polymeric materials has identified this compound as a potential monomer for the development of new polymers with tailored properties. Its ability to undergo polymerization reactions can lead to materials with specific mechanical and thermal properties.
Coatings and Adhesives : The compound may also find applications in formulating advanced coatings and adhesives due to its chemical stability and adhesion properties.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer potential of compounds derived from this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further drug development.
Case Study 2: Neuroprotective Studies
In another research initiative, derivatives of this compound were tested for neuroprotective effects in models of neurodegeneration. Findings indicated that these derivatives reduced neuronal cell death and inflammation, highlighting their potential therapeutic role in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of [1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine involves its interaction with specific molecular targets. The primary amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to participate in various biochemical pathways, potentially modulating enzyme activity or receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between [1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine and analogous allylamines.
Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Bioactivity The tetrahydro-2H-pyran-4-yl group in the target compound introduces oxygen-based polarity and conformational rigidity, which may enhance binding to biological targets compared to simpler alkyl substituents (e.g., fluoromethyl in CAS: 1228552-19-9) .
Synthetic Accessibility
- The target compound’s synthesis likely employs reductive amination (e.g., sodium triacetoxyborohydride, STAB), as seen in analogous tetrahydropyran-containing amines . This contrasts with palladium-catalyzed methods used for benzo-triazol derivatives .
Physical and Commercial Properties
- The fluorinated analog (CAS: 1228552-19-9) has a significantly lower molecular weight (143.2 vs. ~225 g/mol) due to the absence of the tetrahydropyran ring, but its discontinuation suggests synthesis or stability challenges .
- The target compound’s 95% purity and commercial availability make it more accessible for research than experimental analogs (e.g., ).
Biological Activity
The compound [1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine (CAS Number: 1338495-06-9) is a nitrogen-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₂H₂₁NO
- Molecular Weight : 195.30 g/mol
- MDL Number : MFCD20441323
Structural Features
The compound features a tetrahydropyran ring, which is known for its role in various bioactive compounds. The allyl group and the amine functional group contribute to its reactivity and potential biological interactions.
Pharmacological Profile
Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds containing pyran and allyl groups often show antibacterial and antifungal properties.
- Neuroprotective Effects : Some pyran derivatives are being studied for their potential in treating neurodegenerative diseases, including Alzheimer's disease (AD) .
- Anticancer Activity : Certain derivatives have been reported to inhibit cancer cell proliferation through various mechanisms .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance:
- Substituents on the pyran ring can enhance or diminish activity against specific biological targets.
- The presence of the allyl group is critical for the interaction with biological receptors, potentially enhancing efficacy.
Case Studies
- Neuroprotective Study : A study evaluated several pyran-based compounds for their neuroprotective effects against oxidative stress in neuronal cells. The results indicated that modifications at the 3-position of the pyran ring significantly improved protective activity against neurotoxicity .
- Antimicrobial Testing : In vitro assays demonstrated that derivatives of the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of the allyl amine moiety was essential for this activity .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Neuroprotective | Reduced oxidative stress in neuronal cells | |
| Anticancer | Inhibition of cancer cell proliferation |
Structure-Activity Relationship Insights
Q & A
Q. What synthetic routes are recommended for [1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound can leverage strategies from structurally related amines with tetrahydropyran and allyl motifs. Key steps include:
- Allylation and Cyclization : Palladium-catalyzed hydroamination (e.g., allylic substitution with hydrazine derivatives) to introduce the allyl group .
- Ring Formation : Acid-catalyzed cyclization to construct the tetrahydro-2H-pyran ring, with temperature control (60–80°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Optimization involves adjusting catalyst loading (5–10 mol% Pd), solvent polarity (toluene or DMF), and reaction time (12–24 hrs) to maximize yield (reported 50–75% for analogs) .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm stereochemistry and allyl/amine proton environments (δ 5.2–5.8 ppm for allyl protons; δ 1.4–2.1 ppm for tetrahydropyran CH₂) .
- HPLC-MS : Assess purity (>95%) and molecular ion peak (m/z calculated for C₁₂H₂₀NO: 194.15) .
- Elemental Analysis : Verify C, H, N composition (±0.3% tolerance) .
Q. What are the key considerations for designing structure-activity relationship (SAR) studies for this compound?
Methodological Answer: Focus on:
- Core Modifications : Vary substituents on the allyl group or tetrahydropyran ring to assess impact on bioactivity .
- Steric and Electronic Effects : Introduce electron-withdrawing/donating groups (e.g., -F, -OCH₃) to modulate reactivity and target binding .
- Bioisosteric Replacement : Replace the cyclopropane ring (if present in analogs) with sp³-hybridized carbons to study permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data between this compound and its structural analogs?
Methodological Answer: Address discrepancies through:
- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., fixed cell lines, IC₅₀ protocols) .
- Metabolic Stability Testing : Compare hepatic microsomal degradation rates to rule out pharmacokinetic variability .
- Structural Comparison : Use X-ray crystallography or computational modeling to identify critical binding residues (e.g., hydrogen bonding with the amine group) .
Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound?
Methodological Answer: Prioritize models aligned with hypothesized targets:
- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assay) .
- Cell Viability : Cancer cell lines (e.g., HeLa, MCF-7) treated with 1–100 µM compound for 48–72 hrs, using MTT/WST-1 assays .
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) with competitive binding curves .
Q. How does stereochemistry influence the compound’s reactivity and biological interactions?
Methodological Answer:
- Synthesis of Enantiomers : Use chiral catalysts (e.g., BINAP-Pd complexes) to prepare R/S isomers .
- Activity Comparison : Test isomers in parallel bioassays; e.g., one enantiomer may show 10-fold higher affinity for a serotonin receptor due to spatial alignment with the binding pocket .
- MD Simulations : Perform molecular dynamics to visualize docking poses and hydrogen-bonding networks .
Q. Can molecular docking predict the compound’s interactions with understudied biological targets?
Methodological Answer: Yes, via:
- Target Selection : Prioritize proteins with structural homology to known amine-binding targets (e.g., monoamine oxidases) .
- Docking Workflow :
- Prepare the compound’s 3D structure (Open Babel, MMFF94 force field).
- Screen against the PDB database (e.g., AutoDock Vina).
- Validate top hits (ΔG < -7 kcal/mol) with free-energy perturbation (FEP) calculations .
Example: Docking may predict strong binding to CYP450 isoforms, necessitating metabolic stability assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
